molecular formula C8H13BrCl4O B14611067 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane CAS No. 58294-47-6

1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane

Cat. No.: B14611067
CAS No.: 58294-47-6
M. Wt: 346.9 g/mol
InChI Key: MAFZOWQIEMVYLH-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane is an organic compound with a complex structure It is characterized by the presence of multiple halogen atoms, including bromine and chlorine, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-bromo-2-chloropropanol with 3-chloro-2,2-bis(chloromethyl)propane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of alcohols, while oxidation reactions may produce carboxylic acids or ketones.

Scientific Research Applications

1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: A simpler compound with similar halogen atoms but a less complex structure.

    3-Bromo-2-chloropropanol: Another related compound used in the synthesis of 1-(3-Bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane.

Uniqueness

This compound is unique due to its multiple halogen atoms and complex structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.

Properties

CAS No.

58294-47-6

Molecular Formula

C8H13BrCl4O

Molecular Weight

346.9 g/mol

IUPAC Name

1-(3-bromo-2-chloropropoxy)-3-chloro-2,2-bis(chloromethyl)propane

InChI

InChI=1S/C8H13BrCl4O/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7H,1-6H2

InChI Key

MAFZOWQIEMVYLH-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Cl)OCC(CCl)(CCl)CCl

Origin of Product

United States

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